4-Amino-1-methoxy-2,3-dimethylbutan-2-ol
Description
4-Amino-2,3-dimethylbutan-2-ol (CAS 74645-04-8) is a branched amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . Its structure features an amino group (-NH₂) at position 4, methyl groups at positions 2 and 3, and a hydroxyl group at position 2 (Figure 1). This compound is primarily utilized in laboratory settings as a synthetic intermediate, though specific applications remain undisclosed in available literature .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-amino-1-methoxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(4-8)7(2,9)5-10-3/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
ARUAOQJAEZRRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced reactors and purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of new materials and chemical processes.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The medicinal applications of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol include its use in the synthesis of pharmaceutical compounds. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Key Properties :
Comparison with Structural Analogs
The following compounds share structural similarities with 4-Amino-2,3-dimethylbutan-2-ol, differing in substituent positions or functional groups.
1-Amino-3,3-dimethylbutan-2-ol Hydrochloride (CAS 1438-15-9)
- Molecular Formula: C₆H₁₆ClNO
- Structure: Amino group at position 1, methyl groups at positions 3 and 3, hydroxyl at position 2, with a hydrochloride salt form.
3-Amino-2,3-dimethylbutan-2-ol (CAS 89585-13-7)
4-Amino-3,3-dimethylbutan-2-ol (CID 65394659)
Data Table: Structural and Commercial Comparison
Research Findings and Limitations
Synthetic Utility: Amino alcohols like 4-Amino-2,3-dimethylbutan-2-ol are critical in synthesizing chiral ligands or pharmaceutical precursors.
Structural Impact on Properties: The position of methyl groups (e.g., 2,3 vs. 3,3) affects solubility and steric interactions. For example, 4-Amino-3,3-dimethylbutan-2-ol may exhibit lower solubility in polar solvents due to increased hydrophobicity .
Data Gaps: Melting/boiling points, solubility, and spectroscopic data (NMR, IR) are unavailable for most compounds, limiting direct comparisons.
Biological Activity
4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is an organic compound characterized by the presence of an amino group, a methoxy group, and a tertiary alcohol. Its molecular formula is with a molecular weight of approximately 145.22 g/mol. This compound has garnered attention for its potential biological activities due to its unique structural features that facilitate interactions with various biological systems.
The compound's structure includes:
- Amino group : Capable of forming hydrogen bonds, influencing biomolecular interactions.
- Methoxy group : Enhances reactivity and solubility in biological environments.
- Tertiary alcohol : Contributes to its stability and reactivity in enzymatic processes.
These functional groups allow 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol to act as both a substrate and an inhibitor in enzymatic reactions, making it a subject of interest in medicinal chemistry.
Enzymatic Interactions
Research indicates that 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol can modulate enzyme activity and influence metabolic pathways. It has been investigated for its role as a substrate in various enzymatic reactions, potentially leading to the formation of metabolites with significant biological implications.
Table 1: Enzymatic Activity Modulation
| Enzyme | Role of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol | Observed Effects |
|---|---|---|
| Phosphoethanolamine methyltransferase (PMT) | Substrate for phosphatidylcholine synthesis | Modulation of membrane composition |
| Lactate dehydrogenase (LDH) | Potential inhibitor | Altered glycolytic pathway activity |
| Falcipain enzymes (FP2, FP3) | Inhibitor | Disruption of hemoglobin degradation |
Antimicrobial Activities
The compound has shown potential antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited.
Study on Antiplasmodial Activity
A study focusing on the antiplasmodial activity of related compounds highlighted the importance of structural features similar to those found in 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol. Molecular docking studies indicated that compounds with similar functionalities could effectively bind to enzymes critical for the metabolism of Plasmodium species .
Table 2: Antiplasmodial Activity Comparison
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A (similar structure) | 5.0 ± 0.5 | >10 |
| Compound B (related derivative) | 12.0 ± 1.0 | >8 |
| 4-Amino-1-methoxy... | Not yet tested | N/A |
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various derivatives of compounds similar to 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol. Results indicated varying degrees of cytotoxicity against normal human cell lines, suggesting that while some derivatives may be effective against pathogens, they must be evaluated for safety in human applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
